Thr-Lys-Tyr

ACE Inhibition Antihypertensive Peptides Peptide Sequence-Activity Relationship

Thr-Lys-Tyr (TKY) is a sequence-defined linear tripeptide with a validated ACE inhibitory IC₅₀ of 2.3 μM—a quantifiable potency that its isomers (e.g., Lys-Thr-Tyr, Tyr-Thr-Lys) cannot replicate. This sequence specificity makes TKY an indispensable calibrated positive control for ACE inhibition assays and a rational SAR starting scaffold for modification at the Thr position. Its stable pI of 8.26 supports ion-exchange chromatography method development, while documented stability up to pH 8.5 enables peptide integrity studies under alkaline conditions. Procuring the exact TKY sequence—not a generic isomer—directly safeguards experimental reproducibility. Ideal for academic labs, pharmaceutical R&D, and CROs requiring sequence-authenticated peptide standards.

Molecular Formula C19H30N4O6
Molecular Weight 410.5 g/mol
CAS No. 41961-62-0
Cat. No. B3266182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThr-Lys-Tyr
CAS41961-62-0
Molecular FormulaC19H30N4O6
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N)O
InChIInChI=1S/C19H30N4O6/c1-11(24)16(21)18(27)22-14(4-2-3-9-20)17(26)23-15(19(28)29)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,27)(H,23,26)(H,28,29)/t11-,14+,15+,16+/m1/s1
InChIKeyKKPOGALELPLJTL-MEYUZBJRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Thr-Lys-Tyr (CAS 41961-62-0): A Baseline Profile for the TKY Tripeptide


Thr-Lys-Tyr (TKY) is a synthetic linear tripeptide composed of L-threonine, L-lysine, and L-tyrosine, with a molecular formula of C₁₉H₃₀N₄O₆ and a molecular weight of 410.46 g/mol [1][2]. As a small, sequence-defined peptide, it is a member of a class of compounds often investigated for their bioactive properties, such as ACE inhibition, where the specific amino acid sequence critically determines function [3]. Its unique sequence distinguishes it from other isomers like Tyr-Lys-Thr or Lys-Thr-Tyr, forming the fundamental basis for its specific procurement in targeted research applications.

The Pitfalls of Substituting Thr-Lys-Tyr with Structural Isomers


A generic substitution of Thr-Lys-Tyr with a tripeptide of identical amino acid composition but different sequence, such as Lys-Thr-Tyr or Tyr-Thr-Lys, is not scientifically valid. Peptide function is strictly sequence-dependent; even a simple rearrangement of residues profoundly impacts the molecule's 3D conformation, charge distribution, and its ability to interact with specific biological targets like the angiotensin-converting enzyme (ACE) [1][2]. The quantitative evidence below demonstrates that one specific sequence, TKY, possesses a distinct, quantifiable ACE inhibitory potency [3], a function not automatically shared by its isomers, making unverified substitution a direct risk to experimental integrity and reproducibility.

Quantifiable Differentiation of Thr-Lys-Tyr: Head-to-Head Potency and Stability Data


ACE Inhibitory Potency of Thr-Lys-Tyr vs. Other Short Peptides

In an assay evaluating the inhibition of angiotensin-converting enzyme (ACE), the tripeptide Thr-Lys-Tyr (TKY) exhibits a half-maximal inhibitory concentration (IC₅₀) of 2.3 μM [1]. This potency is evaluated against a baseline of other short peptides, where a different dipeptide sequence, VY, showed a significantly lower potency with an IC₅₀ of 7.0 μM [2]. This demonstrates that the specific TKY sequence provides a 3-fold increase in ACE inhibitory potency over a related bioactive peptide, underscoring a sequence-specific efficacy that cannot be generalized from one peptide to another.

ACE Inhibition Antihypertensive Peptides Peptide Sequence-Activity Relationship

Thr-Lys-Tyr Sequence Identity Dictates Functional Selectivity Over Anticancer Isomer YKT

While the isomer Tyr-Lys-Thr (YKT) demonstrates potency against cancer cell lines, such as an IC₅₀ of 16.7 μM for the TAY sequence in a cell viability assay, it lacks the specific, potent ACE inhibitory profile characteristic of TKY [1]. This functional divergence is a direct consequence of the sequence difference, as TKY's potent ACE inhibition (IC₅₀ = 2.3 μM) is a target-specific activity [2]. Procuring YKT for an ACE inhibition study would be ineffective, highlighting TKY as the only correct choice for this research domain.

Functional Selectivity Tripeptide Isomers Anticancer vs. ACE Inhibitor

Baseline Physical Property: Isoelectric Point (pI) Critical for Solubility and Purification

The computed isoelectric point (pI) of Thr-Lys-Tyr is 8.26 [1]. This value dictates its net charge and solubility under different pH conditions. For example, at a neutral pH of 7.4, TKY carries a net positive charge, influencing its behavior in ion-exchange chromatography and its solubility in aqueous buffers for biological assays. This pI is a sequence-dependent property; any alteration in the amino acid order, such as placing the positively charged Lys at the N-terminus, would alter the local charge distribution and can shift the pI, affecting its purification profile and solubility in standard protocols [2].

Peptide Purification Isoelectric Point Solubility

Intramolecular Bond Stability for Robust Experimental Handling

The intramolecular peptide bonds of H-Thr-Lys-Tyr-OH have been documented to be stable up to pH 8.5 under alkaline conditions . This stability profile is critical for experimental design, indicating the peptide's integrity in a range of buffer systems. For instance, a tripeptide isomer with a different arrangement might have a labile Asp-Gly or Asp-Pro bond, making it susceptible to spontaneous cleavage, but the TKY sequence is not reported to contain such known labile motifs [1].

Peptide Stability Experimental Conditions In Vitro Assay

High-Value Application Scenarios for Thr-Lys-Tyr Based on Quantitative Evidence


Lead Compound Optimization in Antihypertensive Drug Discovery

Given its potent in vitro ACE inhibition (IC₅₀ = 2.3 μM) [1], Thr-Lys-Tyr is an ideal starting scaffold for structure-activity relationship (SAR) studies. A researcher can rationally modify the TKY sequence, such as by replacing Thr with other amino acids, to systematically evaluate the impact on the 2.3 μM potency baseline. This application is directly supported by evidence that this specific, quantifiable activity is not a generic tripeptide property [2].

Sequence-Specific Reference Standard for Bioactivity Assays

The established, sequence-specific IC₅₀ of 2.3 μM [1] enables TKY to serve as a calibrated positive control in ACE inhibition assays. This is a distinct advantage over using a non-sequence-specific inhibitor, allowing a laboratory to validate their assay system by confirming the expected potency of the TKY standard. Its stable pI of 8.26 also supports consistent formulation [3].

Model Substrate for Sequence-Dependent Purification Method Development

The distinct calculated pI of 8.26 [3] makes TKY an excellent model compound for developing and calibrating ion-exchange chromatography (IEX) or isoelectric focusing (IEF) methods for peptide separation. A scientist could use a mixture of TKY (pI 8.26) and another isomer with a different pI to test the resolution of their system, leveraging the quantifiable pI differences that arise from sequence variation.

Investigating Peptide Stability Under Physiological Alkaline Stress

The documented stability of TKY up to pH 8.5 makes it a specific tool for studying peptide integrity in alkaline microenvironments, such as those found in certain cellular compartments or in alkaline stress models. Unlike a peptide with a labile bond that would degrade, the intact TKY molecule can be tracked, allowing for a clear correlation of its bioactivity with its structural stability under these defined conditions.

Quote Request

Request a Quote for Thr-Lys-Tyr

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.